molecular formula C11H17Cl3N4 B2659225 6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride CAS No. 2470435-81-3

6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride

Cat. No.: B2659225
CAS No.: 2470435-81-3
M. Wt: 311.64
InChI Key: YWZNEULQHGBAJZ-UHFFFAOYSA-N
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Description

6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride is a compound that has been recognized as a key pharmacodynamic group of PI3Kα inhibitors . It’s an important class of nitrogen-containing fused heterocyclic compounds that can effectively inhibit the growth of cancer cells .


Synthesis Analysis

Imidazo[1,2-a]pyridines, the core structure of this compound, can be synthesized from easily available chemicals using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The IUPAC name of this compound is 6-(piperazin-1-yl)imidazo[1,2-a]pyridine trihydrochloride . Its InChI code is 1S/C11H14N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h1-2,5,8-9,12H,3-4,6-7H2;3*1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.64 . It is a powder at room temperature .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Applications One study describes the synthesis of imidazo[1,2-b]pyridazines with cyclic amines, exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration, making it a potential candidate for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-diabetic Drug Development Another study focused on triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, proposing them as anti-diabetic medications. These compounds exhibited excellent antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu et al., 2019).

Pharmacokinetic and Therapeutic Applications The pharmacokinetic properties and therapeutic applications of piperazine derivatives in various diseases have been documented, emphasizing the structural diversity and functional adaptability of these compounds in drug development processes (Habernickel, 2001).

Antimicrobial and Antimalarial Activity Research has also explored the antimicrobial and antimalarial activities of new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety, showing promise against various bacterial and fungal pathogens (Bhatt et al., 2016).

CB1 Cannabinoid Receptor Antagonism A study investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor antagonism and potential applications in developing therapies for cannabinoid-related disorders (Shim et al., 2002).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are useful in material science because of their structural character . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating potential future directions in the field of drug discovery research.

Properties

IUPAC Name

6-piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h1-2,5,8-9,12H,3-4,6-7H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNEULQHGBAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN3C=CN=C3C=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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